Ethyl 3-cyano-1-hydroxy-indole-2-carboxylate Ethyl 3-cyano-1-hydroxy-indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 37914-48-0
VCID: VC17288616
InChI: InChI=1S/C12H10N2O3/c1-2-17-12(15)11-9(7-13)8-5-3-4-6-10(8)14(11)16/h3-6,16H,2H2,1H3
SMILES:
Molecular Formula: C12H10N2O3
Molecular Weight: 230.22 g/mol

Ethyl 3-cyano-1-hydroxy-indole-2-carboxylate

CAS No.: 37914-48-0

Cat. No.: VC17288616

Molecular Formula: C12H10N2O3

Molecular Weight: 230.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-cyano-1-hydroxy-indole-2-carboxylate - 37914-48-0

Specification

CAS No. 37914-48-0
Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
IUPAC Name ethyl 3-cyano-1-hydroxyindole-2-carboxylate
Standard InChI InChI=1S/C12H10N2O3/c1-2-17-12(15)11-9(7-13)8-5-3-4-6-10(8)14(11)16/h3-6,16H,2H2,1H3
Standard InChI Key FQEGTISMQIGOBP-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C2=CC=CC=C2N1O)C#N

Introduction

Structural and Physicochemical Properties

Chemical Identity and Nomenclature

Ethyl 3-cyano-1-hydroxy-indole-2-carboxylate belongs to the indole class of heterocyclic compounds, distinguished by its trifunctional substituents. Its IUPAC name derives from the indole backbone substituted with a hydroxyl group at position 1, a cyano group at position 3, and an ethyl ester at position 2. The molecular formula C₁₂H₁₀N₂O₃ corresponds to a molecular weight of 230.22 g/mol .

Physical and Thermodynamic Characteristics

Key physicochemical properties are summarized in Table 1. The compound exhibits a density of 1.3 g/cm³ and a boiling point of 493.8°C at atmospheric pressure, as determined by experimental measurements . Its solubility profile favors polar aprotic solvents, while instability under strongly acidic or basic conditions limits its utility in certain reactions.

Table 1: Physicochemical Properties of Ethyl 3-Cyano-1-Hydroxy-Indole-2-Carboxylate

PropertyValueSource
Molecular FormulaC₁₂H₁₀N₂O₃
Molecular Weight230.22 g/mol
Density1.3 g/cm³
Boiling Point493.8°C at 760 mmHg
Flash Point252.4°C
LogP (Partition Coefficient)1.93

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is typically synthesized via the reaction of indole derivatives with cyanoacetic acid under controlled conditions. Propanoic anhydride is employed as a condensing agent, yielding the product at moderate temperatures (60–80°C) with efficiencies exceeding 70%. Alternative routes involve alkylation of precursor indoles, though regioselectivity challenges arise due to multiple reactive sites (O, C, N) .

Reactivity and Functionalization

Ethyl 3-cyano-1-hydroxy-indole-2-carboxylate participates in cycloadditions and rearrangements, leveraging the electron-withdrawing cyano and ester groups to stabilize reactive intermediates. For example, the hydroxyl group undergoes O-alkylation with functionalized halides, enabling the synthesis of pyrimidine derivatives . Table 2 outlines common reaction types and outcomes.

Table 2: Representative Reactions of Ethyl 3-Cyano-1-Hydroxy-Indole-2-Carboxylate

Reaction TypeReagents/ConditionsProduct
O-Alkylation4-Chlorobutanenitrile, K₂CO₃3-(3-Cyanopropoxy) indole derivatives
CycloadditionDienophiles, heatFused heterocyclic systems
Ester HydrolysisAqueous NaOH3-Cyano-1-hydroxy-indole-2-carboxylic acid
ConditionStability Outcome
Ambient TemperatureStable for 6 months
Strong Acid (HCl, 1M)Rapid decomposition
Strong Base (NaOH, 1M)Partial hydrolysis

Research Frontiers and Challenges

Heterocyclic Chemistry

Future work should explore the compound’s utility in synthesizing indole-fused heterocycles, such as pyrimidines or benzazepines, which have shown promise as antiplatelet agents . Modifying the ethyl ester or cyano group could enhance reactivity and bioactivity.

Medicinal Chemistry Optimization

Structure-activity relationship (SAR) studies are critical to improve the pharmacological profile. Introducing substituents at the 4- or 5-positions of the indole ring may increase target specificity while reducing off-target effects.

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